Ethyl 4-chloroquinoline-6-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 4-chloroquinoline-6-carboxylate is a regiospecific building block for RTK inhibitor synthesis, overcoming the reactivity limitations of alternative chloro-ester regioisomers. • 4-Chloro substituent enables SₙAr diversification para to quinoline nitrogen. • Ethyl ester provides ~2-5× greater hydrolytic stability vs. methyl ester across multi-step sequences. • LogP 3.34 & PSA 39.19 Ų ensure passive cell permeability for phenotypic screening. • Reported 67% yield from CAS 127286-04-8 (POCl₃, 120 °C) supports scale-up.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 148018-34-2
Cat. No. B174321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloroquinoline-6-carboxylate
CAS148018-34-2
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CN=C2C=C1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3
InChIKeyCAYFWSPVKHFLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloroquinoline-6-carboxylate: Physicochemical Identity & Compound Class


Ethyl 4-chloroquinoline-6-carboxylate (CAS 148018-34-2; synonym: 4-chloroquinoline-6-carboxylic acid ethyl ester) is a heterocyclic quinoline derivative with molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g·mol⁻¹ . It features a chloro substituent at the 4-position and an ethyl carboxylate ester at the 6-position of the bicyclic quinoline scaffold, placing it within the class of halogenated quinoline ester building blocks . The compound is a solid at ambient temperature, requires storage at 2–8 °C under inert atmosphere, and is commercially supplied at purities typically ranging from 95% to 98% (HPLC) . Its calculated LogP of 3.34 and polar surface area (PSA) of 39.19 Ų position it in a moderately lipophilic range favorable for membrane permeability in cell-based screening contexts .

1
Halogenated quinoline ester building block — 4-chloro substitution enables SNAr diversification
2
Moderate lipophilicity profile — LogP ~3.3 supports cell-based screening compatibility
3
Defined synthetic precedent — cited as a pharmaceutical intermediate in RTK inhibitor patent literature

Ethyl 4-Chloroquinoline-6-carboxylate: Generic Substitution Failure


Ethyl 4-chloroquinoline-6-carboxylate occupies a specific regioisomeric and functional niche within the quinoline ester landscape that precludes casual substitution. The 4-chloro substitution pattern imparts distinct reactivity in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions compared to 6-chloro or 3-chloro regioisomers, while the ethyl ester moiety offers a hydrolysis rate and lipophilicity profile meaningfully different from both the methyl ester and free carboxylic acid analogs . The compound has been specifically cited as a synthetic intermediate in US2008/234267 A1 for the preparation of receptor tyrosine kinase inhibitors, establishing a precedent for its use in a defined pharmaceutical synthetic pathway where regioisomeric or ester-homolog substitution would alter reaction trajectories and final product identity . Furthermore, the combination of chlorine at the 4-position and ethyl ester at the 6-position creates a unique electrophilic and steric environment that cannot be replicated by simply mixing and matching alternative chloro-quinoline ester building blocks .

6-Chloro regioisomer
Chlorine at the 6-position is meta to the ring nitrogen and electronically deactivated for direct SNAr, which may limit diversification at that position
Methyl ester analog
Methyl ester may hydrolyze ~2–5× faster under alkaline conditions, potentially reducing the operational window in multi-step synthetic routes
Free carboxylic acid
Higher PSA and lower LogP may shift cell-permeability profile and require re-esterification for membrane penetration in cell-based assays

Ethyl 4-Chloroquinoline-6-carboxylate: Quantitative Differentiation Evidence


Lipophilicity: Ethyl Ester vs. Free Acid

The ethyl ester derivative (LogP = 3.34) exhibits a 0.75 log unit higher lipophilicity compared to the free carboxylic acid analog 4-chloroquinoline-6-carboxylic acid (LogP = 2.586) [1]. This ΔLogP of +0.75 translates to an approximately 5.6-fold greater partition coefficient into organic phase, directly impacting membrane permeability in cell-based assays. The PSA is concomitantly reduced from 50.19 Ų (free acid) to 39.19 Ų (ethyl ester), a decrease of 11.0 Ų that supports improved passive diffusion across lipid bilayers [1]. For context, the methyl ester analog shows an intermediate LogP of 2.80, making the ethyl ester the most lipophilic of the three direct ester/acid comparators .

Lipophilicity: Ethyl vs. Free Acid
Cross-study comparable
ΔLogP +0.75
ΔPSA −11.0 Ų
Reported higher organic-phase partitioning supports passive membrane permeability review
Calculated values; experimental validation recommended
Lipophilicity Membrane permeability Drug-likeness

Boiling Point: Ethyl vs. Methyl Ester

Ethyl 4-chloroquinoline-6-carboxylate has a boiling point of 346.7±22.0 °C at 760 mmHg, compared to 333.6±22.0 °C for the methyl ester analog . This 13.1 °C elevation in boiling point provides a wider thermal window for reactions conducted at elevated temperatures without reaching reflux prematurely. The flash point follows the same trend: 163.5±22.3 °C for the ethyl ester versus 155.6±22.3 °C for the methyl ester, a difference of +7.9 °C . Notably, the free acid exhibits an even higher boiling point of 364.2 °C, but this is accompanied by a substantially higher density (1.469 g/cm³) and different solubility profile due to its carboxylic acid functionality, making the ethyl ester the optimal balance between thermal latitude and organic-phase compatibility for most synthetic protocols .

Boiling Point: Ethyl vs. Methyl Ester
Cross-study comparable
ΔBP +13.1 °C
ΔFlash Pt +7.9 °C
Wider thermal window may support high-temperature reaction optimization
Predicted values at 760 mmHg; Chemsrc database
Thermal stability Reaction optimization Distillation

Synthetic Utility: RTK Inhibitor Intermediate

Ethyl 4-chloroquinoline-6-carboxylate is specifically cited in US Patent US2008/234267 A1 (LACKEY, Karen Elizabeth; assigned to Wyeth) as a key synthetic intermediate in the preparation of 4-substituted quinoline compounds that serve as receptor tyrosine kinase (RTK) inhibitors . In the exemplified procedure, the compound is synthesized from intermediate 41 (CAS 127286-04-8) via reaction with phosphorus trichloride (POCl₃) at 120 °C for 3 hours, yielding the target product in 67% yield after silica gel column chromatography [1]. This patent context distinguishes the compound from its methyl ester and free acid analogs, which are not cited in this specific RTK inhibitor synthetic pathway. The 4-chloro substituent is critical for downstream SₙAr or cross-coupling diversification, while the 6-ethyl ester position is compatible with the subsequent synthetic transformations described in the patent .

Synthetic Utility: RTK Inhibitor Intermediate
Head-to-head
Cited in US2008/234267 A1
Yield: 67%
Established patent precedent reduces synthetic route risk in medicinal chemistry
Reaction: POCl₃, 120 °C, 3 h
Kinase inhibitors Pharmaceutical intermediates Patent chemistry

SₙAr Reactivity: 4-Chloro vs. Other Regioisomers

The regioisomer ethyl 6-chloroquinoline-3-carboxylate (CAS 375854-57-2) has a boiling point of 341.9±22.0 °C and a melting point of 108.4–109.1 °C, while the target compound (4-chloro,6-ester regioisomer) lacks a defined melting point under standard conditions, indicating a different solid-state packing and crystallinity profile . The LogP values also differ: 3.34 for the 4-chloro,6-ester versus 3.064 for the 6-chloro,3-ester regioisomer (ΔLogP = 0.276) . More fundamentally, the position of the chlorine substituent dictates SₙAr reactivity: chlorine at the 4-position (target compound) is activated by the ring nitrogen for nucleophilic displacement, enabling diversification at that position, whereas chlorine at the 6-position in the regioisomer is meta to the nitrogen and electronically deactivated for direct SₙAr . Similarly, the 6-chloro,4-ester regioisomer (CAS 54395-95-8) places the ester at the 4-position, which is electronically and sterically distinct from the 6-ester in the target compound .

SNAr Reactivity: 4-Cl vs. 6-Cl Regioisomer
Cross-study comparable
4-Cl (target) is SNAr-activated
6-Cl regioisomer is deactivated
Position-specific electronic activation determines diversification strategy
Based on established quinoline reactivity principles
Regioselectivity Nucleophilic aromatic substitution Cross-coupling

Hydrolysis Stability: Ethyl vs. Methyl Ester

Ethyl esters undergo alkaline and enzymatic hydrolysis approximately 2- to 5-fold more slowly than their methyl ester counterparts due to the greater steric bulk of the ethoxy group impeding nucleophilic attack at the carbonyl carbon [1]. For the specific pair under comparison, this means ethyl 4-chloroquinoline-6-carboxylate is expected to exhibit a hydrolysis half-life roughly 2–5× longer than methyl 4-chloroquinoline-6-carboxylate under identical aqueous basic or esterase-containing conditions [1]. This class-level difference has been quantified across diverse ester pairs; for example, ethyl acetate hydrolyzes approximately 2.4× more slowly than methyl acetate under alkaline conditions at 25 °C (k_rel ≈ 0.42) [1]. The free carboxylic acid analog represents the fully hydrolyzed endpoint and is not directly comparable as a 'rate' metric. The ethyl ester thus provides a tunable stability window: it is more stable than the methyl ester during storage and early synthetic steps, yet can still be hydrolyzed to the free acid under controlled conditions when the carboxylate functionality is required .

Hydrolysis Stability: Ethyl vs. Methyl Ester
Class-level inference
~2–5× slower hydrolysis
vs. methyl ester
Slower hydrolysis supports a wider operational window in multi-step synthesis
Class-level estimate; compound-specific verification recommended
Ester hydrolysis Prodrug stability Reaction selectivity

Crystallinity vs. Crystalline Regioisomer

Ethyl 4-chloroquinoline-6-carboxylate is described as a solid but does not have a reported melting point in standard reference databases, whereas the regioisomer ethyl 6-chloroquinoline-3-carboxylate (CAS 375854-57-2) exhibits a well-defined melting point of 108.4–109.1 °C . This difference in thermal behavior suggests distinct solid-state packing, with the 6-chloro-3-ester regioisomer forming a crystalline lattice and the target 4-chloro-6-ester compound potentially existing as an amorphous or low-crystallinity solid under standard conditions. The methyl ester analog (CAS 648449-01-8) similarly lacks a defined melting point, while the free acid (CAS 386207-77-8) is a high-melting crystalline solid (though its exact MP is not consistently reported) . The density of the target compound (1.3±0.1 g/cm³) is lower than that of the free acid (1.469 g/cm³), consistent with less efficient molecular packing in the ester form .

Crystallinity vs. Crystalline Regioisomer
Cross-study comparable
No defined melting point
Density: 1.3 ± 0.1 g/cm³
May indicate amorphous or low-crystallinity character affecting handling
Regioisomer MP: 108.4–109.1 °C
Crystallinity Formulation Solid-state properties

Ethyl 4-Chloroquinoline-6-carboxylate: Best-Fit Application Scenarios


RTK Inhibitor Intermediate Synthesis

Ethyl 4-chloroquinoline-6-carboxylate is the building block of choice for medicinal chemistry programs targeting receptor tyrosine kinase (RTK) inhibitors, as evidenced by its specific citation in US2008/234267 A1 as a key intermediate . The 4-chloro substituent is positioned para to the quinoline nitrogen, rendering it activated for nucleophilic aromatic substitution (SₙAr) to introduce amine, ether, or thioether diversity elements [1]. The 6-ethyl ester provides a LogP of 3.34—sufficiently lipophilic for cellular penetration in preliminary cell-based kinase assays while remaining hydrolyzable to the free acid for improved aqueous solubility in later-stage lead optimization . The established 67% synthetic yield from precursor CAS 127286-04-8 using POCl₃ at 120 °C provides a reproducible starting point for process scale-up .

High-Temperature Synthetic Applications

For synthetic protocols conducted at elevated temperatures (e.g., DMF reflux at ~153 °C or toluene at 110 °C), the ethyl ester's boiling point of 346.7 °C provides a 13.1 °C safety margin over the methyl ester (BP 333.6 °C), reducing the risk of unintended distillation or vapor-phase losses during prolonged heating . This thermal advantage is particularly relevant for microwave-assisted synthesis or sealed-tube reactions where internal pressure management is critical . The higher flash point (163.5 °C vs. 155.6 °C for the methyl ester) offers an incremental but measurable improvement in process safety for kilogram-scale operations .

Ester Stability for Multi-Step Synthesis

In synthetic routes where the ester moiety must survive multiple sequential transformations (e.g., chlorination, cross-coupling, reduction, or protection/deprotection sequences) before final hydrolysis, the ethyl ester provides approximately 2- to 5-fold greater hydrolytic stability than the methyl ester . This slower hydrolysis rate translates to reduced premature deprotection and higher cumulative yields over multi-step sequences. The target compound thus offers a practical middle ground: more stable than the methyl ester during intermediate handling, yet still readily cleaved under standard saponification conditions (e.g., LiOH/THF/H₂O or NaOH/EtOH) to reveal the free carboxylic acid when the synthetic sequence is complete .

Cell-Based SAR: Balanced Lipophilicity

For structure–activity relationship (SAR) campaigns using cell-based assays, the ethyl ester's LogP of 3.34 and PSA of 39.19 Ų position it favorably for passive membrane permeability . Compared to the free acid (LogP 2.586, PSA 50.19 Ų), the ethyl ester is approximately 5.6-fold more lipophilic, enabling better cellular uptake without requiring a separate esterification step post-coupling [1]. Compared to the methyl ester (LogP 2.80), the ethyl ester provides an additional 0.54 log units of lipophilicity—enough to meaningfully impact cell permeability in side-by-side comparison while not exceeding the LogP threshold (~5) associated with poor aqueous solubility and promiscuous binding . This balanced profile makes the ethyl ester the preferred starting material when the planned diversification library is intended for cellular phenotypic or target-based screening.

Application
Selection Property
Validation Focus
RTK inhibitor intermediate synthesis
4-Chloro SNAr activation with patent precedent
Route reproducibility and diversification compatibility
High-temperature synthetic protocols
Elevated boiling point vs. methyl ester
Thermal margin and process safety review
Multi-step ester survival sequences
Slower hydrolysis kinetics
Cumulative yield and premature deprotection review
Cell-based SAR: balanced lipophilicity
LogP ~3.3 and moderate PSA
Passive permeability vs. solubility balance

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